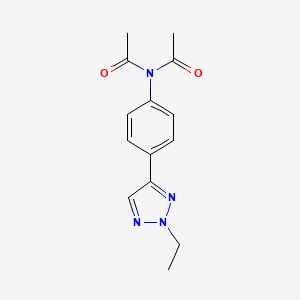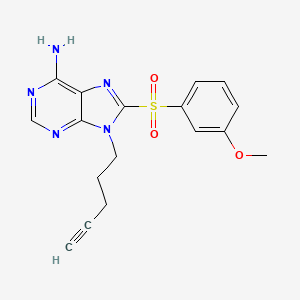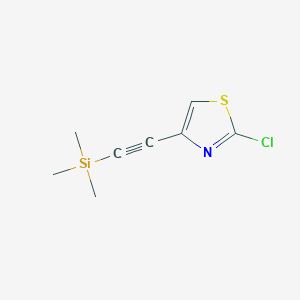
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a trimethylsilyl-ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole typically involves the reaction of 2-chlorothiazole with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Sonogashira coupling.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce complex molecules with extended conjugation.
Applications De Recherche Scientifique
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine
- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
- 2-((Triethylsilyl)ethynyl)pyridine
Uniqueness
2-Chloro-4-((trimethylsilyl)ethynyl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
Propriétés
Formule moléculaire |
C8H10ClNSSi |
|---|---|
Poids moléculaire |
215.78 g/mol |
Nom IUPAC |
2-(2-chloro-1,3-thiazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C8H10ClNSSi/c1-12(2,3)5-4-7-6-11-8(9)10-7/h6H,1-3H3 |
Clé InChI |
ZLAJSOMTTXQPPL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CSC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




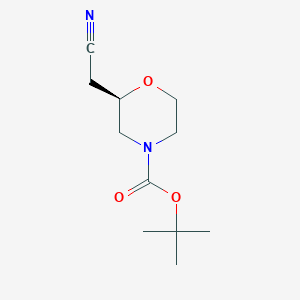

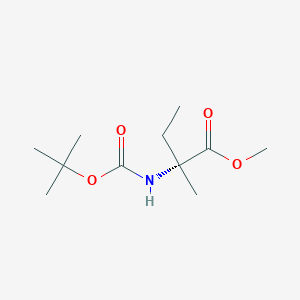


![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
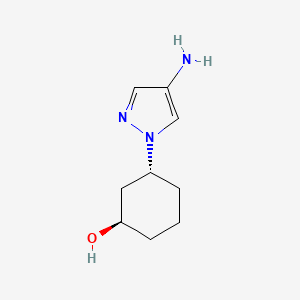
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
